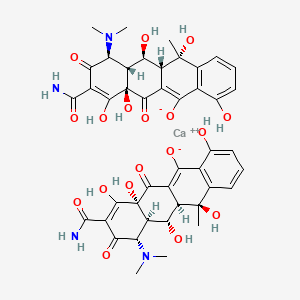
Sodium;cyclopentane;methanone;molybdenum(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;cyclopentane;methanone;molybdenum(2+) is a complex organometallic compound that features a molybdenum center coordinated with cyclopentane and methanone ligands, along with sodium ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;cyclopentane;methanone;molybdenum(2+) typically involves the reaction of molybdenum precursors with cyclopentadienyl ligands under controlled conditions. One common method involves the use of molybdenum hexacarbonyl as a starting material, which reacts with cyclopentadiene in the presence of a sodium source to form the desired complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;cyclopentane;methanone;molybdenum(2+) undergoes various types of chemical reactions, including:
Oxidation: The molybdenum center can be oxidized to higher oxidation states, often resulting in the formation of oxo or peroxo complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state molybdenum complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield molybdenum oxo complexes, while substitution reactions can produce a variety of molybdenum-ligand complexes .
Applications De Recherche Scientifique
Sodium;cyclopentane;methanone;molybdenum(2+) has several scientific research applications:
Biology: The compound’s unique coordination environment makes it a useful model for studying metalloenzymes and their mechanisms.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of metal-based drugs.
Mécanisme D'action
The mechanism by which sodium;cyclopentane;methanone;molybdenum(2+) exerts its effects involves the interaction of the molybdenum center with various substrates. The cyclopentane and methanone ligands create a unique electronic environment that facilitates catalytic activity. The molybdenum center can undergo redox changes, allowing it to participate in electron transfer reactions. Additionally, the compound can form stable intermediates with substrates, promoting various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Molybdenum hexacarbonyl: A common molybdenum precursor used in the synthesis of various molybdenum complexes.
Cyclopentadienyl molybdenum tricarbonyl: Another molybdenum complex with similar ligands but different coordination environments.
Molybdenum oxo complexes: Compounds where molybdenum is coordinated with oxygen ligands, often used in oxidation reactions.
Uniqueness
Sodium;cyclopentane;methanone;molybdenum(2+) is unique due to its specific combination of ligands and the presence of sodium ions. This combination imparts distinct electronic and steric properties, making it particularly effective in certain catalytic applications. Its ability to undergo various redox and substitution reactions also sets it apart from other molybdenum complexes .
Propriétés
IUPAC Name |
sodium;cyclopentane;methanone;molybdenum(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10.3CHO.Mo.Na/c1-2-4-5-3-1;3*1-2;;/h1-5H2;3*1H;;/q;3*-1;+2;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPWYVMKQDFIFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]=O.[CH-]=O.[CH-]=O.C1CCCC1.[Na+].[Mo+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13MoNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
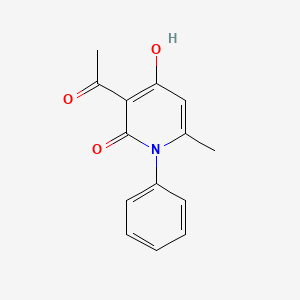
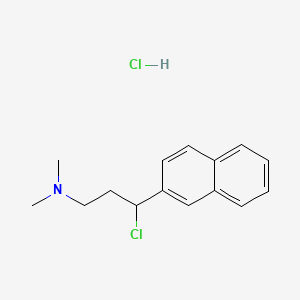
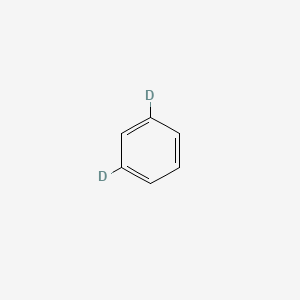


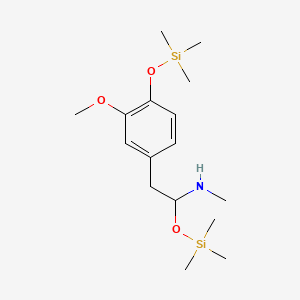
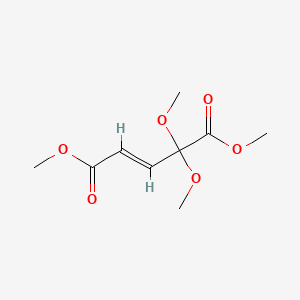

![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)
